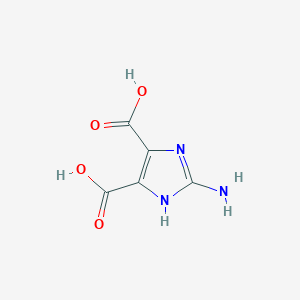

2-Amino-1H-imidazole-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPNJHXRZDVQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627766 | |

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69579-53-9 | |

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1h Imidazole 4,5 Dicarboxylic Acid and Analogous Structures

De Novo Synthesis Approaches

De novo synthesis provides a direct route to the imidazole (B134444) core, assembling the heterocyclic system from simpler, more readily available starting materials. These methods are often versatile, allowing for the introduction of various substituents on the imidazole ring.

Multi-component Cyclo-condensation Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. Several MCRs have been developed for the synthesis of substituted imidazoles.

One of the most classic MCRs for imidazole synthesis is the Debus-Radziszewski reaction , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (or a primary amine) in a suitable solvent, often under heating. rsc.orgnih.gov The versatility of this reaction allows for the synthesis of a wide range of tri- and tetrasubstituted imidazoles by varying the starting components. For instance, the condensation of benzil, a substituted aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst can yield 2,4,5-trisubstituted imidazoles. nih.gov While a direct synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid via this method is not prominently reported, the use of appropriate precursors, such as a dicarbonyl compound with carboxylic acid functionalities (or their ester derivatives) and an amino-substituted aldehyde or its equivalent, could theoretically lead to the desired scaffold.

Modern variations of this approach utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. Microwave-assisted synthesis and the use of green, reusable catalysts like Amberlyst A-15 or magnetically separable nanocatalysts have been employed to synthesize polysubstituted imidazoles efficiently. nih.gov

Below is a table summarizing various multi-component strategies for the synthesis of substituted imidazoles.

| Dicarbonyl Compound | Aldehyde | Amine Source | Catalyst/Conditions | Product Type | Reference |

| Benzil | Substituted Benzaldehydes | Ammonium Acetate | Microwave, Solvent-free | 2,4,5-Trisubstituted Imidazoles | nih.gov |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Amberlyst A-15, Microwave | 2,4,5-Trisubstituted Imidazoles | nih.gov |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Fe3O4 Nanoparticles, Microwave | 2,4,5-Trisubstituted Imidazoles | nih.gov |

| Benzil | Aromatic Aldehydes | Ammonium Acetate, Aniline | p-Toluenesulfonic acid, Reflux | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

Condensation Reactions from Specific Precursors (e.g., α-dicarbonyl compounds, ammonia, aldehydes)

This approach is closely related to the multi-component reactions mentioned above but focuses on the specific combination of precursors to build the imidazole ring. The Debus-Radziszewski synthesis is the primary example, where an α-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia condense to form the imidazole ring. rsc.orgnih.gov

The reaction is believed to proceed in two main stages. First, the α-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde to form the final imidazole product. rsc.orgrsc.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can afford N-substituted imidazoles. rsc.org

To synthesize 2-Amino-1H-imidazole-4,5-dicarboxylic acid using this methodology, one would theoretically require an α-dicarbonyl compound bearing two carboxylic acid groups (or protected equivalents), such as diethyl 2,3-dioxosuccinate, and a source for the 2-amino group, which could potentially be derived from a reagent like cyanamide (B42294) or guanidine (B92328) in place of a traditional aldehyde.

Acid-Mediated Denitrogenative Transformation of Triazoles to Functionalized Imidazoles

A more recent and elegant approach to functionalized imidazoles involves the transformation of 5-amino-1,2,3-triazole derivatives. This method is based on an acid-mediated denitrogenative ring transformation. The reaction proceeds through an initial hydrolysis of a precursor, such as a 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, to the corresponding aldehyde. This intermediate then undergoes intramolecular cyclization, followed by elimination of nitrogen gas (denitrogenation) and subsequent rearrangement to form the imidazole ring. mdpi.com

This strategy has been successfully employed to synthesize a variety of 2-substituted 1H-imidazole derivatives in good to excellent yields. The reaction is typically carried out by refluxing the 5-amino-1,2,3-triazole precursor in an alcohol solvent with a catalytic amount of concentrated acid, such as HCl. mdpi.com The nature of the alcohol solvent can influence the substituent at the 2-position of the resulting imidazole.

The table below presents examples of functionalized imidazoles synthesized via this denitrogenative transformation.

| 5-Amino-1,2,3-triazole Precursor | Alcohol (ROH) | Product | Yield (%) | Reference |

| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | Methanol | (1H-Imidazol-2-yl)(phenyl)methanol | 89 | mdpi.com |

| 5-Amino-4-(4-bromophenyl)-1-(2,2-diethoxyethyl)-1H-1,2,3-triazole | Ethanol | 1-((1H-Imidazol-2-yl)(4-bromophenyl)methoxy)ethane | 92 | mdpi.com |

| 5-Amino-1-(2,2-diethoxyethyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | Propan-1-ol | 1-((1H-Imidazol-2-yl)(4-methoxyphenyl)methoxy)propane | 85 | mdpi.com |

| 5-Amino-1-(2,2-diethoxyethyl)-4-(naphthalen-2-yl)-1H-1,2,3-triazole | Butan-1-ol | 1-((1H-Imidazol-2-yl)(naphthalen-2-yl)methoxy)butane | 88 | mdpi.com |

Synthesis via Functional Group Transformation on Imidazole Scaffolds

This synthetic strategy begins with an already formed imidazole ring that bears precursor functional groups, which are then chemically modified to yield the desired 2-Amino-1H-imidazole-4,5-dicarboxylic acid.

Hydrolysis of Nitrile Precursors (e.g., 2-Amino-1H-imidazole-4,5-dicarbonitrile)

A plausible and direct route to 2-Amino-1H-imidazole-4,5-dicarboxylic acid is through the hydrolysis of the corresponding dinitrile precursor, 2-Amino-1H-imidazole-4,5-dicarbonitrile. This starting material is commercially available. The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions. springernature.com

Acidic Hydrolysis: This typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Basic Hydrolysis: This method involves heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Oxidation Reactions of Imidazole and Benzimidazole (B57391) Precursors

Oxidation of substituted imidazole or benzimidazole precursors provides another important route to imidazole-4,5-dicarboxylic acids. The benzene (B151609) ring of a benzimidazole is susceptible to oxidative cleavage, leaving the more stable imidazole core intact with carboxylic acid groups at the 4 and 5 positions.

It has been reported that imidazole-4,5-dicarboxylic acid can be obtained by the oxidation of benzimidazole using strong oxidizing agents like potassium dichromate or potassium permanganate (B83412). researchgate.netacs.org This methodology has been extended to the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids by starting with the corresponding 2-substituted benzimidazoles. For example, the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid has been shown to produce 2-alkylimidazole-4,5-dicarboxylic acids in good yields. researchgate.net This suggests that 2-aminobenzimidazole (B67599) could serve as a precursor for the target molecule, although the amino group's compatibility with strong oxidizing conditions would need to be considered.

The table below summarizes various oxidation reactions leading to imidazole-4,5-dicarboxylic acid and its analogs.

| Precursor | Oxidizing Agent | Product | Reference |

| Benzimidazole | Potassium Dichromate or Potassium Permanganate | Imidazole-4,5-dicarboxylic acid | researchgate.netacs.org |

| 2-Methylbenzimidazole | Potassium Dichromate | 2-Methylimidazole-4,5-dicarboxylic acid | researchgate.net |

| 2-Phenylbenzimidazole | Acidic Potassium Dichromate | 2-Phenylimidazole-4,5-dicarboxylic acid | researchgate.net |

| 2-Alkylbenzimidazoles | Hydrogen Peroxide / Sulfuric Acid | 2-Alkylimidazole-4,5-dicarboxylic acids | researchgate.net |

Carboxylation Reactions of Imidazoles

Carboxylation, the introduction of a carboxyl group onto a molecule, is a fundamental transformation in organic synthesis. For the imidazole core, this can be a challenging yet crucial step for producing compounds like 2-Amino-1H-imidazole-4,5-dicarboxylic acid.

One sophisticated approach involves the use of N-heterocyclic carbenes (NHCs), which are highly reactive intermediates derived from imidazole salts. These carbenes can react directly with carbon dioxide (CO2) to form NHC-CO2 adducts, also known as imidazolium (B1220033) carboxylates. nih.govuliege.be These adducts are stable, isolable compounds that can serve as carboxylation agents or as precursors for further reactions. acs.orgresearchgate.net The formation of these carboxylates from an N-substituted imidazole can be achieved using agents like dimethyl carbonate (DMC), which acts as both an alkylating and carboxylating agent, avoiding the need for high-pressure CO2 and strong bases. acs.org

Density Functional Theory (DFT) calculations have elucidated the mechanism for this process: it begins with a methyl transfer from DMC to the imidazole, followed by a proton transfer that generates a free NHC. This nucleophilic NHC then attacks a molecule of CO2 to form the stable NHC-CO2 adduct. nih.gov While this method typically carboxylates the C2 position, it underscores the principle of activating the imidazole ring for CO2 capture.

Direct carboxylation of the C4 and C5 positions of an imidazole ring to create dicarboxylic acids is less commonly detailed as a one-step reaction on a pre-formed imidazole. Instead, synthetic routes often build the dicarboxylic acid functionality through other means, such as the oxidation of a fused benzene ring in benzimidazole using strong oxidizing agents like potassium permanganate or potassium dichromate. google.com Another patented method involves reacting imidazole with a significant molar excess of formaldehyde, followed by treatment with nitric acid at high temperatures (100° to 140° C) to oxidize the introduced hydroxymethyl groups to carboxylic acids. google.com

A more direct, albeit lower-temperature, carboxylation process has been described for preparing imidazole-4(5)-monocarboxylic acids. This method involves reacting an imidazole with carbon dioxide and an alkali metal compound (like a carbonate or hydroxide) at temperatures between 140° to 230° C. google.com However, the same research notes that at higher temperatures (250° to 280° C), the reaction tends to favor the formation of imidazole-4,5-dicarboxylic acids. google.com

Table 1: Comparison of Imidazole Carboxylation-Related Methodologies

| Methodology | Key Reagents | Primary Product | Key Features |

|---|---|---|---|

| NHC-CO2 Adduct Formation | N-substituted imidazole, Dimethyl Carbonate (DMC) or CO2 | Imidazolium-2-carboxylate | Forms a stable carboxylate at the C2 position; avoids harsh conditions. acs.org |

| Oxidation of Benzimidazole | Benzimidazole, KMnO4 or K2Cr2O7 | Imidazole-4,5-dicarboxylic acid | Forms the dicarboxylic acid by oxidizing a fused aromatic ring. google.com |

| Hydroxymethylation & Oxidation | Imidazole, Formaldehyde, Nitric Acid | Imidazole-4,5-dicarboxylic acid | A two-stage process involving initial functionalization followed by oxidation. google.com |

| Direct CO2 Insertion | Imidazole, CO2, Alkali Metal Hydroxide/Carbonate | Imidazole-4,5-dicarboxylic acid | Requires high temperatures (250-280°C) for dicarboxylation. google.com |

Catalytic and Green Chemistry Approaches in Imidazole Synthesis

Modern organic synthesis places a strong emphasis on developing environmentally friendly and efficient reactions. The synthesis of the imidazole core is no exception, with numerous catalytic and green chemistry approaches being developed to improve yields, reduce waste, and avoid harsh conditions. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine three or more reactants in a single step to form a complex product, thereby minimizing solvent use and purification steps. nih.gov The Debus-Radziszewski reaction, a classic method for synthesizing substituted imidazoles, has been adapted using various green catalysts. researchgate.net

Catalysts are central to these green approaches. A wide array of catalysts has been explored for imidazole synthesis, including:

Zeolites: ZSM-11 zeolite has been shown to be a highly active and reusable catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields in short reaction times. nih.gov

Acid Catalysts: Solid-supported acid catalysts like HBF4–SiO2 have proven effective for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org Boric acid has also been used as an efficient, mild, and environmentally benign catalyst. researchgate.net

Metal Salts: Various metal tetrafluoroborates (e.g., Zn(BF4)2, LiBF4) can effectively catalyze MCRs, with their efficacy influencing the selective formation of tetrasubstituted over trisubstituted imidazoles. rsc.org

These methods often operate under solvent-free conditions or in green solvents like water or ethanol, significantly reducing the environmental impact. researchgate.netias.ac.in The use of nano aluminum nitride as a solid source of ammonia in one-pot syntheses further highlights the innovation in this area, providing an efficient method under mild conditions. ias.ac.in

Table 2: Selected Green Catalytic Systems for Substituted Imidazole Synthesis

| Catalyst | Reaction Type | Conditions | Advantages | Source |

|---|---|---|---|---|

| ZSM-11 Zeolite | 4-Component MCR | Solvent-free | High yield, short reaction time, reusable catalyst. | nih.gov |

| HBF4–SiO2 | 3- and 4-Component MCR | Not specified | Stand-out catalyst for both MCR types, recyclable. | rsc.org |

| Boric acid (H3BO3) | Multi-component condensation | Not specified | Efficient, good to excellent yields, environmentally friendly. | researchgate.net |

| Nano AlN | 3- and 4-Component MCR | Catalyst-free option, mild conditions | Serves as a solid source of ammonia, simple starting materials. | ias.ac.in |

| Metal Tetrafluoroborates (e.g., Zn(BF4)2) | 4-Component MCR | Not specified | Drives selectivity towards tetrasubstituted imidazoles. | rsc.org |

Parallel Synthesis Techniques for Imidazole-4,5-dicarboxamide Libraries

The imidazole-4,5-dicarboxylic acid scaffold is an exceptionally versatile platform for building large collections of related compounds, known as chemical libraries. nih.govnih.gov These libraries are invaluable in drug discovery and chemical biology for high-throughput screening to identify molecules with specific biological activities. acs.orggeorgiasouthern.edu Parallel synthesis is a key technique used to efficiently generate these libraries by performing multiple reactions simultaneously.

The core strategy involves derivatizing the two carboxylic acid groups of the imidazole scaffold with a wide variety of amines to produce a diverse set of imidazole-4,5-dicarboxamides. nih.gov By systematically reacting the dicarboxylic acid with different building blocks, researchers can rapidly generate hundreds of unique compounds. georgiasouthern.edunih.gov

A notable application of this technique is the creation of oligomeric imidazole-4,5-dicarboxamide libraries. acs.orgnih.gov In one such synthesis, a library of 441 targeted oligomers was planned, resulting in 317 unique compounds of high purity. georgiasouthern.edu The building blocks for these libraries are carefully chosen to introduce chemical and structural diversity. They often include:

Amino Acid Esters: Incorporating both polar (e.g., Ser, Asp, Arg) and nonpolar (e.g., Leu, Phe, Trp) amino acids. acs.orgnih.gov

Alkanamines: Simple alkyl amines to vary chain length and steric properties. nih.gov

Chiral Diamines: Derived from amino acids to introduce specific stereochemistry. acs.orgnih.gov

These libraries are designed with specific purposes in mind. For instance, the resulting dicarboxamide structures can form intramolecular hydrogen bonds, creating conformations that mimic substituted purines. nih.govnih.gov This makes them promising candidates for screening as inhibitors of protein-protein interactions or as competitive inhibitors for ATP binding sites in kinases. nih.govacs.org The purified compounds are often submitted to repositories like the Molecular Library Small Molecule Repository (MLSMR) for broad biological screening as part of initiatives like the NIH Roadmap. nih.govgeorgiasouthern.edu

Table 3: Building Blocks for Parallel Synthesis of Imidazole-4,5-dicarboxamide Libraries

| Building Block Category | Examples | Purpose in Library Design | Source |

|---|---|---|---|

| Nonpolar Amino Acids | Leucine (Leu), Phenylalanine (Phe), Tryptophan (Trp) | Introduce hydrophobic interactions. | acs.orgnih.gov |

| Polar Amino Acids | Serine (Ser), Aspartic Acid (Asp), Arginine (Arg) | Introduce hydrophilic and charged interactions. | acs.orgnih.gov |

| Neutral Amino Acids | Glycine (Gly), Alanine (Ala) | Provide simple, non-bulky linkers. | acs.org |

| Alkanamines | Various primary alkyl amines | Systematically vary lipophilicity and size. | nih.gov |

| Chiral Diamines | Derived from amino acids | Introduce stereochemical complexity and defined 3D shapes. | acs.orgnih.gov |

Chemical Reactivity and Derivatization of 2 Amino 1h Imidazole 4,5 Dicarboxylic Acid

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring of 2-amino-1H-imidazole-4,5-dicarboxylic acid contains two nitrogen atoms that can act as potential donor atoms in coordination chemistry. walshmedicalmedia.com This property allows the molecule to function as a multidentate ligand, coordinating with metal ions to form metal-organic frameworks. walshmedicalmedia.com

The reactivity of the ring nitrogen has been demonstrated in surface functionalization processes. In a study involving the closely related 1H-imidazole-4,5-dicarboxylic acid, the molecule was successfully grafted onto the surface of citrate-capped silver nanoparticles (AgNPs). Spectroscopic evidence from FTIR and UV-vis analysis confirmed that the functionalization occurred through the formation of a bond between a nitrogen atom of the imidazole ring and the silver surface. This covalent attachment highlights the nucleophilic character of the imidazole nitrogens, which enables the molecule to act as a robust anchoring group for surface modification.

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups at the C4 and C5 positions are primary sites for derivatization, allowing for the extension of the molecular scaffold through esterification and amidation reactions.

The formation of amides from the dicarboxylic acid is a widely utilized and powerful method for creating libraries of complex molecules. The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with various primary amines, including amino acid esters and alkanamines, to yield imidazole-4,5-dicarboxamides. nih.govnih.gov This reactivity allows for the systematic variation of substituents at the 4- and 5-positions, leading to the generation of symmetrically and dissymmetrically disubstituted derivatives.

In a representative synthetic approach, a pyrazine (B50134) diacid chloride intermediate is reacted with amino acid esters or alkanamines. nih.gov The reaction with two equivalents of an amino acid ester hydrochloride in the presence of a non-nucleophilic base like N,N-diethylaniline yields intermediate amino acid-substituted pyrazines in good to excellent yields (76-93%). nih.gov Subsequent reactions with various alkanamines produce the final dissymmetrically disubstituted imidazole-4,5-dicarboxamides with yields ranging from low to excellent (20-96%) following purification. nih.gov This strategy has been successfully employed in the parallel synthesis of large compound libraries. nih.govnih.gov

| Amine Reactant Type | Intermediate | Key Reagents | Product | Reported Yield Range | Reference |

|---|---|---|---|---|---|

| Amino Acid Esters | Amino acid ester substituted pyrazines | N,N-diethylaniline | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | 76-93% (intermediate), 20-96% (final product) | nih.gov |

| Alkanamines | Amino acid ester substituted pyrazines | Diisopropylethylamine | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | 20-96% | nih.gov |

Reactivity of the 2-Amino Moiety

The 2-amino group introduces another key point for functionalization. As a nucleophilic center, it is expected to undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, followed by subsequent transformations. While the broader class of 2-aminoimidazole alkaloids showcases a wide array of complex structures derived from this core, specific studies detailing the selective derivatization of the 2-amino group on the 2-amino-1H-imidazole-4,5-dicarboxylic acid scaffold itself are not extensively documented in the reviewed literature. researchgate.net However, the presence of this reactive handle is crucial, offering the potential to introduce further diversity and functionality into the molecule, distinct from the modifications possible at the carboxylic acid or imidazole ring sites.

Functionalization Strategies for Scaffold Modification

The inherent reactivity of the functional groups on the 2-amino-1H-imidazole-4,5-dicarboxylic acid scaffold makes it an excellent candidate for incorporation into larger systems, such as polymers or for the modification of material surfaces.

A significant application of this molecule's reactivity is in the surface functionalization of nanomaterials. As previously mentioned, a close analogue, 1H-imidazole-4,5-dicarboxylic acid (IDCA), has been used to functionalize silver nanoparticles (AgNPs). The process involves mixing an aqueous solution of IDCA with a colloidal solution of citrate-stabilized AgNPs and stirring for an extended period. nih.gov Spectroscopic analysis provides clear evidence of successful covalent grafting.

The key findings from this functionalization study are summarized below:

| Analytical Method | Observation | Interpretation | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | A slight red-shift in the surface plasmon resonance peak from 393 nm to 397 nm. | Indicates modification of the nanoparticle surface by IDCA. | nih.gov |

| FTIR Spectroscopy | Appearance of new peaks characteristic of the imidazole group (C=N at 1400 cm⁻¹, N-H stretch at 3445 cm⁻¹) and a new peak at 687 cm⁻¹. | The peak at 687 cm⁻¹ is attributed to an Ag-N bond, confirming covalent attachment through the imidazole nitrogen. | nih.gov |

This research demonstrates a robust strategy for covalently attaching imidazole-dicarboxylic acid derivatives to nanoparticle surfaces, a technique valuable for developing new sensors, catalysts, and biomedical materials.

Introduction of Diverse Substituents at Imidazole Carboxamide Positions

The dicarboxylic acid functionality of the 2-amino-1H-imidazole-4,5-dicarboxylic acid scaffold provides a versatile platform for chemical derivatization, particularly through the formation of carboxamides. The imidazole-4,5-dicarboxylic acid (I45DA) scaffold is readily derivatized with amines to produce imidazole-4,5-dicarboxamides (I45DCs). nih.gov This reactivity allows for the introduction of a wide array of substituents at the 4- and 5-positions, enabling the synthesis of large libraries of compounds with diverse chemical properties.

Research has demonstrated the successful synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides (dI45DCs) by reacting the scaffold with various primary amines, including amino acid esters and alkanamines. nih.gov In one extensive study, a library of 126 unique dI45DCs was prepared through parallel synthesis, combining a selection of amino acid esters with different alkanamines. nih.govdntb.gov.ua This approach highlights the scaffold's utility in combinatorial chemistry for creating molecules that can mimic substituted purines. nih.gov The retention of an N-H bond from the primary amines and amino acid esters in the final products facilitates the formation of a strong intramolecular hydrogen bond. nih.gov

The synthetic strategy for these derivatives often involves key intermediates, such as pyrazines. acs.org For instance, the synthesis of symmetric bis(imidazole-4,5-dicarboxamides) (bis-I45DCs) utilizes pyrazine intermediates substituted with amino acid esters. acs.org These intermediates can then react with various diamines that act as linkers, opening the remaining acyl imidazole bonds to yield the final bis-I45DC compounds. acs.org It is also possible, though slower, to open these bonds with alcohols like ethylene (B1197577) glycol. acs.org

The diversity of substituents that can be introduced is illustrated by the range of amines used in these syntheses.

Table 1: Examples of Alkanamine Substituents Used in the Synthesis of dI45DCs This table is based on data from a parallel synthesis of a 126-member library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov

| Alkanamine Name |

| Propylamine |

| Isopropylamine |

| Butylamine |

| Isobutylamine |

| Cyclobutylamine |

| Pentylamine |

| Cyclopentylamine |

| Hexylamine |

| Cyclohexylamine |

| Heptylamine |

| Benzylamine |

| 2-Phenylethylamine |

| 3-Phenylpropylamine |

| 4-Phenylbutylamine |

Table 2: Examples of Amino Acid Ester and Diamine Linker Substituents in the Synthesis of bis-I45DCs This table showcases various amino acid esters and diamine linkers used to create symmetrically disubstituted bis(imidazole-4,5-dicarboxamides). acs.org

| Amino Acid Ester | Diamine Linker |

| L-Alanine methyl ester | Ethylenediamine |

| L-Valine methyl ester | 1,3-Diaminopropane |

| L-Leucine methyl ester | 1,4-Diaminobutane |

| L-Isoleucine methyl ester | 1,5-Diaminopentane |

| L-Phenylalanine methyl ester | 1,6-Diaminohexane |

| L-Tyrosine methyl ester | 1,7-Diaminoheptane |

| L-Tryptophan methyl ester | 1,8-Diaminooctane |

| Glycine methyl ester | 1,12-Diaminododecane |

| N,N'-Dimethylethylenediamine | |

| N,N'-Diethylethylenediamine |

These synthetic methodologies demonstrate the high degree of chemical tractability of the imidazole-4,5-dicarboxylic acid core, allowing for the systematic introduction of diverse functional groups at the carboxamide positions to generate extensive chemical libraries. nih.govacs.org

Coordination Chemistry and Supramolecular Assembly of 2 Amino 1h Imidazole 4,5 Dicarboxylic Acid Complexes

Ligand Design and Multifunctionality

The efficacy of 2-Amino-1H-imidazole-4,5-dicarboxylic acid as a ligand in supramolecular chemistry stems from its inherent multifunctionality. The molecule is endowed with multiple potential donor atoms and exhibits responsive chemical behavior under varying pH conditions, making it a powerful tool for crystal engineering.

Derivatives of imidazole-4,5-dicarboxylic acid are recognized as excellent multidentate ligands due to the presence of numerous potential coordination sites. walshmedicalmedia.com The core structure possesses six potential donor atoms: two nitrogen atoms within the imidazole (B134444) ring and four oxygen atoms from the two carboxylate groups. walshmedicalmedia.comresearchgate.net The addition of an amino group at the 2-position introduces another nitrogen donor site, further enhancing its coordination potential. These N- and O-donors can coordinate with metal ions in various ways, acting as H-bond acceptors and donors, which facilitates the assembly of diverse supramolecular structures. walshmedicalmedia.com This bis-bidentate bridging capability, involving both the imidazole nitrogens and the carboxyl groups, makes the ligand highly accessible to metal ions for building intricate crystal structures. walshmedicalmedia.com

A key feature of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is its pH-dependent deprotonation, which allows for remarkable control over its coordination behavior. The ligand possesses three different types of acidic protons: two on the carboxylic acid groups and one on a nitrogen atom of the imidazole ring. walshmedicalmedia.comresearchgate.net These protons exhibit different pKa values, with the imidazole N-H proton being more difficult to remove than the carboxylic protons. walshmedicalmedia.com

By carefully adjusting the pH of the reaction medium, the ligand can be partially or fully deprotonated, generating a series of anionic species (e.g., H₂L⁻, HL²⁻, and L³⁻). walshmedicalmedia.com Each of these species offers distinct coordination modes, enabling the synthesis of a wide array of metal-organic frameworks with varied dimensionalities and topologies, from zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. walshmedicalmedia.com The optimal pH range for metal detection and complex formation using related functionalized nanoparticles is broad, typically between 3 and 10. nih.govacs.org

Metal-Ligand Interaction Mechanisms and Stoichiometry

The interaction between imidazole-dicarboxylate ligands and metal ions is complex, giving rise to a diversity of coordination architectures. The specific coordination mode and resulting stoichiometry are highly dependent on the deprotonation state of the ligand. Studies on the closely related 4,5-imidazoledicarboxylic acid (H₃dcbi) with cadmium have revealed at least seven distinct coordination modes, ranging from simple monodentate binding to complex µ₅-bridging. acs.org

The degree of deprotonation directly influences the dimensionality of the resulting structure. For instance, the singly deprotonated ligand (H₂dcbi⁻) typically engages in monodentate or N,O-chelate modes, leading to mononuclear (0D) structures. acs.org The doubly deprotonated form (Hdcbi²⁻) can adopt µ₂, µ₃, or µ₄ modes to generate 1D or 2D polymers, while the fully deprotonated ligand (dcbi³⁻) can act as a µ₅-bridging unit to form robust 3D frameworks. acs.org The coordination geometries of the metal centers are also varied, including five-coordinate trigonal bipyramid, six-coordinate octahedron, and seven-coordinate pentagonal bipyramid arrangements. acs.org

| Ligand Species | Typical Coordination Mode(s) | Resulting Structure Dimensionality |

|---|---|---|

| Singly Deprotonated (H₂L⁻) | Monodentate, N,O-Chelate | 0D (Mononuclear) |

| Doubly Deprotonated (HL²⁻) | µ₂, µ₃, µ₄-Bridging | 1D or 2D |

| Triply Deprotonated (L³⁻) | µ₅-Bridging | 3D |

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and organic ligands like 2-Amino-1H-imidazole-4,5-dicarboxylic acid is a primary method for producing coordination polymers and MOFs. mdpi.com These crystalline materials are constructed from metal-containing nodes linked by the organic ligands. The specific properties and topology of the resulting framework are influenced by numerous factors, including the geometry of the ligand, the coordination preference of the metal ion, reaction temperature, pH, and the solvent system used. walshmedicalmedia.comrhhz.net

Hydrothermal synthesis is a widely employed technique for the preparation of high-quality single crystals of coordination polymers. nih.gov This method involves reacting the metal salt and the organic ligand in an aqueous solution (or a mixed-solvent system) within a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of water (e.g., 120-160 °C) for a period of several hours to days. nih.govjchemrev.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product as the solution is slowly cooled. nih.gov A variety of MOFs and coordination polymers based on imidazole-dicarboxylate ligands have been successfully synthesized using this approach, yielding structures ranging from 1D chains to complex 3D frameworks. rhhz.netrsc.orgresearchgate.net

| Metal Ion | Primary Ligand | Secondary Ligand(s) | Resulting Structure | Reference |

|---|---|---|---|---|

| Cd(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | 2,2′-bipyridine | 2D Layer | rsc.org |

| Cd(II) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | 1,2,4,5-benzenetetracarboxylic acid | 2D Layer | rsc.org |

| Mn(II) | 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | None | 3D Network | rhhz.net |

| Ba(II) | 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | None | 2D Layer | rhhz.net |

| Zn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | None | 3D Network | rsc.org |

The structural diversity of coordination polymers can be significantly expanded by introducing secondary organic ligands into the synthesis. This strategy, known as secondary ligand-directed assembly, utilizes ancillary ligands to modify the coordination environment of the metal centers and direct the formation of specific architectures. rsc.org The choice of the secondary ligand, with its unique size, shape, and coordination sites, can profoundly influence the final topology of the framework. For example, in systems using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid as the primary ligand, the addition of secondary ligands like 2,2′-bipyridine (bipy), 1,2,4,5-benzenetetracarboxylic acid (H₄btc), 1,4-benzenedicarboxylic acid (H₂bdc), or oxalic acid (H₂ox) has led to the formation of a variety of 2D and 3D frameworks with distinct network topologies. rsc.org This approach provides an effective pathway to fine-tune the structure and, consequently, the properties of the resulting coordination polymers.

Self-Assembly Principles for Structured Frameworks

The formation of structured frameworks from 2-amino-1H-imidazole-4,5-dicarboxylic acid and its derivatives is a spontaneous process of self-assembly, guided by a delicate interplay of several key factors. These principles dictate the final topology and dimensionality of the resulting coordination polymers.

Deprotonation State and pH Influence: The 2-amino-1H-imidazole-4,5-dicarboxylic acid ligand possesses multiple protonation sites: the two carboxylic acid groups and the imidazole ring nitrogen. The degree of deprotonation, which is highly dependent on the pH of the reaction medium, is a critical factor in determining the coordination mode of the ligand. researchgate.netwalshmedicalmedia.com At different pH values, the ligand can exist as H2AIDC-, HAIDC2-, or AIDC3- anions, offering a variety of coordination possibilities and leading to different structural outcomes. researchgate.net This pH-dependent behavior allows for the targeted synthesis of specific architectures by carefully controlling the acidity of the reaction environment. nih.gov

Role of Solvents and Temperature: The choice of solvent and the reaction temperature also play a significant role in the self-assembly process. Solvothermal and hydrothermal synthesis methods are commonly employed, where the solvent can influence the solubility of the reactants, mediate the deprotonation of the ligand, and in some cases, even become incorporated into the final structure as guest molecules. The temperature can affect the reaction kinetics and the thermodynamic stability of the resulting frameworks, often leading to the formation of different phases or topologies.

Metal-Ligand Coordination and Stoichiometry: The coordination geometry of the metal center and the metal-to-ligand molar ratio are fundamental in directing the assembly of the final framework. acs.org The versatile coordination ability of the imidazole dicarboxylate ligand, which can act as a multidentate donor through its nitrogen and oxygen atoms, allows for the formation of diverse metal-organic frameworks (MOFs). researchgate.netwalshmedicalmedia.com The stoichiometry of the reactants can influence the connectivity of the resulting network and, consequently, its dimensionality. acs.org

Structural Diversity of Resulting Architectures (0D, 1D, 2D, 3D topologies)

The interplay of the self-assembly principles described above gives rise to a rich variety of structural architectures with dimensionalities ranging from 0D to 3D.

0D Architectures (Discrete Molecules): In some instances, the coordination of 2-amino-1H-imidazole-4,5-dicarboxylic acid with metal ions results in the formation of discrete, zero-dimensional molecules. These can be mononuclear or polynuclear complexes where the ligands cap the metal centers, preventing further extension into polymeric chains. For example, a tetranuclear molecular square, which is a 0D structure, has been synthesized with a derivative of imidazole-4,5-dicarboxylic acid. acs.org

1D Architectures (Chains and Ladders): One-dimensional structures, such as infinite chains or ladder-like motifs, are commonly observed. These are formed when the metal-ligand units propagate in a single direction. The specific arrangement can vary, leading to linear, zigzag, or helical chains. For instance, one-dimensional infinite chains have been reported for complexes of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid with cadmium. rsc.org

2D Architectures (Layers and Grids): By extending the connectivity in two directions, two-dimensional frameworks are formed. These can adopt various topologies, including simple square grids, honeycomb-like sheets, or more complex layered structures. An example is a two-dimensional framework in which lead ions are bridged by μ4-PhIDC3− ligands derived from 2-phenyl-1H-imidazole-4,5-dicarboxylic acid. rsc.org Another example is a 2D honeycomb-like sheet built from μ3-EIDC3− (where EIDC is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid) and manganese(II) atoms. acs.org

3D Architectures (Porous Frameworks): The highest level of organization is the formation of three-dimensional networks. These are of particular interest due to their potential applications in areas such as gas storage and catalysis. These frameworks can exhibit a wide range of topologies, from simple diamondoid or cubic nets to more complex interpenetrated structures. A three-dimensional framework with a uninodal 4-connected net has been synthesized using 2-phenyl-1H-imidazole-4,5-dicarboxylic acid and strontium. rsc.org The deprotonation state of the ligand is key, as the triply deprotonated form can coordinate in a μ5 mode to generate three-dimensional structures. acs.org

The following table summarizes the structural diversity observed in metal complexes of imidazole-4,5-dicarboxylic acid and its derivatives.

| Dimensionality | Topology | Ligand Example | Metal Ion(s) | Reference |

| 0D | Tetranuclear Molecular Square | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) | Ni(II) | acs.org |

| 1D | Infinite Chains | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Cd(II) | rsc.org |

| 2D | Honeycomb-like Sheet | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) | Mn(II) | acs.org |

| 2D | Layered Framework | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Pb(II) | rsc.org |

| 3D | Uninodal 4-connected Net | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) | Sr(II) | rsc.org |

| 3D | Porous Metal-Organic Net | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) | Fe(II) | researchgate.net |

| 3D | Honeycomb Framework | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) | Cd(II) | researchgate.net |

Influence of 2-Substituents on Coordination Architecture

The introduction of different substituent groups at the 2-position of the 1H-imidazole-4,5-dicarboxylic acid backbone can significantly influence the resulting coordination architecture. These substituents can exert steric and electronic effects that alter the coordination behavior of the ligand and direct the self-assembly process towards different structural outcomes.

Steric Hindrance: Bulky substituents at the 2-position can create steric hindrance, which may prevent the close packing of metal-ligand units and favor the formation of lower-dimensional structures. For instance, the presence of a larger group might inhibit the formation of a dense 3D network that would be possible with a smaller substituent.

Electronic Effects: The electronic nature of the substituent can modify the acidity of the imidazole N-H proton and the carboxylic acid groups, thereby influencing the deprotonation behavior of the ligand at a given pH. This, in turn, affects the coordination mode and the final structure.

Functional Groups and Secondary Interactions: Substituents that contain additional functional groups capable of coordination or hydrogen bonding can lead to more complex and diverse architectures. For example, a pyridyl group at the 2-position introduces an additional nitrogen donor site, which can participate in coordination to metal centers, leading to frameworks with higher connectivity and different topologies. researchgate.net Similarly, substituents with hydrogen bonding capabilities can promote the formation of specific supramolecular arrangements.

The systematic variation of the 2-substituent provides a powerful tool for the rational design and synthesis of novel metal-organic frameworks with tailored structures and properties. By carefully selecting the substituent, it is possible to fine-tune the dimensionality, topology, and functionality of the resulting coordination polymers. For example, analogues of imidazole-4,5-dicarboxylic acid with methyl, ethyl, propyl, and phenyl groups at the 2-position have been used to construct a variety of intriguing 1D, 2D, and 3D complexes. walshmedicalmedia.com

An article on the chemical compound “2-Amino-1H-imidazole-4,5-dicarboxylic acid” focusing on its specific spectroscopic and analytical properties cannot be generated at this time.

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound. While the existence of "2-Amino-1H-imidazole-4,5-dicarboxylic acid" is confirmed by chemical suppliers, detailed research findings and data tables pertaining to its characterization by the requested advanced analytical methodologies are not present in the accessible literature.

The required data for the specified sections is unavailable for the target compound:

Spectroscopic Characterization and Advanced Analytical Methodologies

Chromatographic Analysis (High-Performance Liquid Chromatography - HPLC):Specific retention times under defined chromatographic conditions are not available.

Research articles that discuss related compounds, such as the parent molecule 1H-imidazole-4,5-dicarboxylic acid or its derivatives, do contain such data. However, these findings are not directly applicable to "2-Amino-1H-imidazole-4,5-dicarboxylic acid," as the presence of the amino group at the C2 position significantly alters the molecule's electronic and structural properties, which in turn changes its spectroscopic and chromatographic behavior.

Generating an article without this specific data would result in an inaccurate and speculative report, failing to meet the required standards of scientific accuracy and detail. Therefore, to ensure the integrity of the information provided, the article cannot be written as requested.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a technique where the mass of a sample is measured over time as the temperature changes. This analysis provides valuable information about the thermal stability of a material, its compositional properties, and any decomposition kinetics. The resulting data, typically a plot of mass versus temperature, reveals the temperatures at which the material undergoes degradation and the percentage of weight loss at each stage.

Although TGA is a standard method for characterizing new chemical entities, the absence of such data for 2-Amino-1H-imidazole-4,5-dicarboxylic acid indicates a gap in the current body of research. Further experimental investigation would be required to determine its decomposition profile, including the onset temperature of decomposition, the temperature of maximum weight loss, and the nature of the residual products. Such studies would be instrumental in establishing the thermal limits for the storage, handling, and application of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-Amino-1H-imidazole-4,5-dicarboxylic acid. Methods such as Density Functional Theory (DFT) are employed to model its molecular structure and electronic landscape. These calculations can determine thermodynamic parameters and map the electrostatic potential of an isolated molecule, identifying regions that are electron-rich or electron-poor. Such information is crucial for predicting reactivity and intermolecular interactions. For instance, computational studies on related imidazole (B134444) derivatives, like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), have successfully calculated parameters like the standard molar enthalpy of formation and identified strong negative electrostatic potential regions, which suggest low sensitivity to impact. mdpi.com

These computational approaches provide a wealth of data on the molecule's characteristics before engaging in laboratory synthesis.

Table 1: Computed Physicochemical Properties for Isomeric Amines of Imidazole Dicarboxylic Acid Note: Data is for the related isomer 2-Amino-1H-imidazole-5-carboxylic acid, as specific computational studies on the 4,5-dicarboxylic acid variant are not publicly detailed.

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| XLogP3-AA | -0.4 | PubChem nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools for elucidating the complex mechanisms of chemical reactions involving imidazole synthesis. By modeling reaction pathways, researchers can identify intermediates, transition states, and the energy barriers associated with them. This provides a step-by-step understanding of how reactants are transformed into products.

A relevant example is the computational study of the transformation of 5-amino-1,2,3-triazole derivatives into functionalized 1H-imidazoles. mdpi.com The proposed mechanism, supported by computational modeling, involves several key steps:

Initial Hydrolysis: The starting triazole is hydrolyzed to a corresponding aldehyde intermediate.

Intramolecular Cyclization: The aldehyde undergoes cyclization to form a transient imidazotriazole intermediate.

Tautomerization and Nitrogen Elimination: This intermediate exists in equilibrium with a tautomeric diazo form, which then eliminates a nitrogen molecule (N₂).

Carbene Insertion: The resulting carbene undergoes an insertion reaction into an O-H bond from an alcohol solvent, yielding the final substituted imidazole product. mdpi.com

Such detailed mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Prediction of Molecular Conformations and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of 2-Amino-1H-imidazole-4,5-dicarboxylic acid and its derivatives are key determinants of their physical properties and biological activity. Computational modeling and analysis of crystal structures have revealed predictable patterns in their molecular conformations.

In the solid state, these molecules self-assemble into larger structures through reliable intermolecular hydrogen-bonding motifs. Common patterns include the formation of dimers through NH···O and NH···N hydrogen bonds. researchgate.net The predictability of these interactions is valuable for crystal engineering and the design of materials with specific structural properties. However, it has been noted that minor changes in substituents can sometimes alter crystal packing, overriding expected hydrogen-bonding rules to maximize the total number of possible interactions. researchgate.net

Table 2: Common Hydrogen Bonding Motifs in Imidazole-4,5-dicarboxylic Acid Derivatives

| Interaction Type | Description | Significance |

| Intramolecular NH···O | A seven-membered ring forms between an amide proton and a carbonyl oxygen on the same molecule. researchgate.net | Stabilizes a specific molecular conformation. researchgate.net |

| Intermolecular NH···O Dimer | Two molecules connect via hydrogen bonds between an amide proton and a carbonyl oxygen. researchgate.net | Promotes self-assembly into dimeric structures. researchgate.net |

| Intermolecular NH···N Dimer | Two molecules connect via hydrogen bonds between an amide proton and an imidazole nitrogen atom. researchgate.net | A primary motif for creating supramolecular structures. researchgate.net |

Modeling of Coordination Behavior and Metal-Ligand Bonding

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a highly versatile multifunctional ligand in coordination chemistry due to its numerous potential donor atoms. researchgate.netwalshmedicalmedia.com It possesses six potential coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylic acid groups. researchgate.netwalshmedicalmedia.com This allows it to bind to metal ions in various ways, making it an excellent building block for constructing metal-organic frameworks (MOFs) and coordination polymers. walshmedicalmedia.com

The coordination behavior is further enriched by the ligand's ability to be partially or fully deprotonated at different pH values, yielding anions with varying charges (e.g., H₂IDC⁻, HIDC²⁻, and IDC³⁻). walshmedicalmedia.com This pH-dependent charge alters the ligand's coordination modes and allows for the synthesis of diverse structural topologies. walshmedicalmedia.com Computational modeling is used to predict the geometry and stability of these metal-ligand complexes. Studies on the related 4,5-dicarboxyimidazole acid have identified at least seven distinct coordination modes, ranging from simple monodentate binding to complex μ₅-bridging modes. acs.org

Furthermore, molecular docking studies have been used to model the interaction of metal complexes derived from these ligands with biological macromolecules like DNA and Bovine Serum Albumin (BSA), providing insight into their potential therapeutic applications. tandfonline.com

Design Principles for Novel Imidazole Derivatives

The imidazole scaffold, particularly that of 2-Amino-1H-imidazole-4,5-dicarboxylic acid, serves as a foundational structure for the rational design of novel bioactive molecules. Several design principles are employed:

Scaffold-Based Design: The core imidazole structure is used as a rigid scaffold to which various functional groups can be attached. By derivatizing the carboxylic acid groups into amides using amino acid esters, molecules can be created that mimic the structure of substituted purines, which are known to interact with biological targets like kinases. researchgate.netnih.gov

Peptidomimetics: The spacing of substituents on the imidazole-4,5-dicarboxamide core can be designed to match the distance between amino acid side chains in protein secondary structures like α-helices or β-strands. nih.gov This principle is used to design inhibitors of protein-protein interactions. nih.gov

Pharmacophore Modeling: In this approach, the essential features of a known active molecule (the pharmacophore) are identified. Novel imidazole derivatives are then designed to incorporate these features. This has been used to develop anti-cytokine agents by modifying known inhibitor scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Based on these models, new imidazole analogs can be designed with predicted, enhanced activity against targets like viral enzymes. mdpi.com

These computational and theoretical design principles accelerate the discovery of new imidazole derivatives with tailored properties for applications in medicinal chemistry and materials science.

Applications in Advanced Materials Science

Catalysis and Catalyst Support Systems

The imidazole (B134444) moiety and carboxylic acid groups in 2-Amino-1H-imidazole-4,5-dicarboxylic acid make it an excellent candidate for applications in catalysis, either as a ligand in homogeneous catalysis or as a component of heterogeneous catalysts and supports. The nitrogen atoms of the imidazole ring can coordinate to metal centers, stabilizing them and modulating their catalytic activity.

Studies on related compounds have demonstrated this potential. For example, complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with various metal ions such as Cu(II), Co(II), Fe(II), and Ni(II) have been shown to possess catalytic activity. These complexes were effective in the reduction of p-nitrophenol (PNP) to p-aminophenol, with over 90% conversion, following pseudo-second-order kinetics tandfonline.comresearchgate.net. Furthermore, metal(II) complexes with imidazole and simple carboxylates like formates and propionates have been investigated for their catalytic activity in the oxidation of styrene mdpi.com.

The dicarboxylic acid functionality also allows for the incorporation of this molecule into larger catalytic systems. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to synthesize novel PEPPSI-type NHC-Pd(II) metallosurfactants. These complexes act as catalysts in aqueous-organic media for reactions like the reduction of p-nitrophenol and Suzuki-Miyaura coupling, demonstrating the versatility of this scaffold in creating specialized catalytic systems nih.gov. The 2-amino group in the target compound could further enhance catalytic activity or provide a site for anchoring the catalyst to a support.

Chemical Sensors and Biosensors

The ability of 2-Amino-1H-imidazole-4,5-dicarboxylic acid to bind selectively with specific analytes, particularly metal ions, makes it a promising component for the development of chemical sensors and biosensors. The functional groups can interact with target molecules, leading to a detectable change in a physical property, such as color or fluorescence.

A notable example, although using the non-aminated analogue, is the development of a dual colorimetric sensor for zinc ions (Zn²⁺) and homocysteine (Hcy) using silver nanoparticles (AgNPs) functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) nih.govmdpi.comnih.govrsc.orgresearchgate.net. In this system, the IDCA is attached to the surface of the AgNPs. The presence of Zn²⁺ or Hcy induces the aggregation of these functionalized nanoparticles, causing a distinct color change from yellow to red nih.govmdpi.comrsc.orgresearchgate.net. This color change is easily visible and can be quantified using UV-visible spectroscopy nih.govmdpi.comrsc.orgresearchgate.net.

The sensor exhibits high selectivity for Zn²⁺ over other metal ions and for Hcy over other amino acids nih.govnih.gov. The detection mechanism involves the binding of the analytes to the free carboxylate groups of the IDCA on the nanoparticle surface nih.gov. The sensor has demonstrated low detection limits, making it suitable for practical applications, including the detection of these analytes in lake water samples nih.govnih.gov. The introduction of a 2-amino group onto the imidazole ring could potentially enhance the sensitivity and selectivity of such nanosensors by providing an additional binding site.

Table 2: Performance of an IDCA-Functionalized AgNP Sensor

| Analyte | Detection Principle | Observable Change | Detection Limit | Reference |

|---|---|---|---|---|

| Zn²⁺ | Aggregation of functionalized AgNPs | Color change (Yellow to Red) | 2.38 µM | nih.govnih.gov |

| Homocysteine (Hcy) | Aggregation of functionalized AgNPs | Color change (Yellow to Red) | 0.54 nM | nih.govnih.gov |

Intermediates for Complex Organic Synthesis

2-Amino-1H-imidazole-4,5-dicarboxylic acid and its parent compound, imidazole-4,5-dicarboxylic acid, are valuable intermediates in the synthesis of more complex organic molecules, particularly those with biological and pharmaceutical significance.

One of the key applications is in the synthesis of purine (B94841) analogs. The imidazole ring is a core component of the purine structure, and the dicarboxylic acid groups provide convenient handles for further chemical transformations to build the second ring of the purine system. The imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized to create compounds that mimic substituted purines, which are an important class of small molecules for biological probes nih.gov. The synthesis of various 5-aminoimidazole-4-carboxylic acids serves as a direct pathway to purine structures rsc.org.

Furthermore, imidazole-4,5-dicarboxylic acid has been identified as an important building block for the preparation of semi-synthetic penicillins and cephalosporins, which are classes of β-lactam antibiotics google.com. The ability to readily obtain amides from this acid makes it a useful intermediate for creating drugs with a range of therapeutic effects google.com.

High-Nitrogen Energetic Compound Precursors

The high nitrogen content of the imidazole ring makes its derivatives attractive as precursors for the synthesis of high-nitrogen energetic materials. These materials are sought after for applications where a high energy release with minimal environmental impact is desired, as the primary decomposition product is nitrogen gas.

A dinitrile derivative of the title compound, 2-amino-1H-imidazole-4,5-dicarbonitrile, serves as a direct precursor for the synthesis of high-nitrogen energetic compounds. A notable example is the synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) from this precursor mdpi.com. TCAD is a high-nitrogen compound with excellent thermal stability, decomposing at a high temperature of 369 °C mdpi.com.

The high positive enthalpy of formation of such compounds, contributed by the azo-bridge and the imidazole skeleton, is a key indicator of their energetic nature mdpi.com. Furthermore, TCAD is considered a promising starting material for a new class of energetic compounds, including tetrazole-containing derivatives, which are known for their high energy and thermal stability mdpi.com.

Table 3: Properties of an Energetic Compound Derived from a 2-Amino-1H-imidazole-4,5-dicarbonitrile Precursor

| Compound | Precursor | Decomposition Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) | 2-amino-1H-imidazole-4,5-dicarbonitrile | 369 | High thermal stability, High nitrogen content | mdpi.com |

General Applications in Materials Science

In a broader context, 2-Amino-1H-imidazole-4,5-dicarboxylic acid and its analogues are significant in materials science due to their utility in constructing coordination polymers and metal-organic frameworks (MOFs) researchgate.net. These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures.

The versatility of imidazole-4,5-dicarboxylic acid as a ligand is a key factor. It possesses multiple potential donor atoms: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the carboxylate groups researchgate.net. It can also be deprotonated to varying degrees depending on the pH, which influences its coordination modes and the resulting framework architecture .

These MOFs and coordination polymers can have a wide range of properties and potential applications, including gas storage, separation, catalysis, and sensing researchgate.net. The structure of the final material can be tuned by carefully selecting the metal ion, the solvent system, and other reaction conditions . The presence of the 2-amino group in the target compound provides an additional functional site that can be used to modify the properties of the resulting materials, for example, by acting as a hydrogen bond donor or as a site for post-synthetic modification.

Future Research Perspectives and Challenges

Advancements in Stereoselective Synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid and its Analogs

Future research in the synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid and its analogs is expected to focus heavily on the development of stereoselective methodologies. While various synthetic routes to imidazole (B134444) derivatives exist, achieving high levels of stereocontrol, particularly in the creation of chiral analogs, remains a significant challenge. The ability to selectively synthesize specific stereoisomers is crucial for applications in medicinal chemistry and materials science, where chirality can dictate biological activity and material properties.

Key research directions will likely involve:

Asymmetric Catalysis: The development of novel chiral catalysts, including both metal-based and organocatalysts, for the enantioselective or diastereoselective synthesis of imidazole derivatives. This could involve asymmetric C-H functionalization of the imidazole core or stereocontrolled introduction of substituents.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral imidazole-containing molecules. This approach leverages existing stereocenters to build complexity in a controlled manner.

Dynamic Kinetic Resolution: Combining resolution techniques with in situ racemization of the unwanted enantiomer to theoretically convert all of the starting material to the desired enantiomer, leading to higher yields and efficiency.

A significant challenge in this area is the often harsh conditions required for imidazole ring formation, which can lead to racemization. Overcoming this will require the design of milder reaction conditions and more robust chiral catalysts.

| Research Focus | Potential Methodology | Key Challenge |

| Enantioselective Synthesis | Asymmetric metal catalysis, organocatalysis | Catalyst stability and turnover under reaction conditions |

| Diastereoselective Synthesis | Substrate-controlled and auxiliary-controlled methods | Removal of chiral auxiliaries |

| Chiral Analog Development | Use of chiral building blocks | Availability and cost of chiral starting materials |

Discovery of Novel Reaction Pathways and Reactivity Profiles

Unveiling new reaction pathways and further characterizing the reactivity of 2-Amino-1H-imidazole-4,5-dicarboxylic acid are fundamental to expanding its synthetic utility. The interplay between the amino and carboxylic acid groups, along with the aromatic imidazole core, presents a unique chemical landscape for exploration.

Future investigations are anticipated to explore:

C-H Functionalization: Direct and selective functionalization of the C-H bonds of the imidazole ring to introduce new substituents without the need for pre-functionalized starting materials. This represents a more atom-economical approach to analog synthesis.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that utilize 2-Amino-1H-imidazole-4,5-dicarboxylic acid or its precursors to rapidly build molecular complexity.

Photoredox and Electrochemical Synthesis: Employing light or electricity to drive novel transformations, potentially accessing reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

The primary challenge lies in controlling the regioselectivity of these reactions, given the multiple reactive sites on the molecule. Understanding the electronic and steric effects of substituents will be crucial for predicting and controlling reaction outcomes. The imidazole-4,5-dicarboxylic acid scaffold can be derivatized to form imidazole-4,5-dicarboxamides, which are of interest as potential kinase inhibitors. nih.gov

Expanding the Scope of Coordination Architectures and Functional MOFs

2-Amino-1H-imidazole-4,5-dicarboxylic acid is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its multiple coordination sites, including the imidazole nitrogen atoms and the carboxylate oxygen atoms, allow for the formation of diverse and complex structures. researchgate.net

Future research in this area will likely focus on:

Heterometallic Frameworks: The synthesis of MOFs containing multiple different metal ions to create materials with synergistic properties or enhanced functionalities.

Post-Synthetic Modification: Modifying the organic linker or metal nodes of pre-existing MOFs to introduce new functional groups or alter the framework's properties. The amino group on the imidazole ring is a prime target for such modifications.

Stimuli-Responsive MOFs: Designing MOFs that can change their structure or properties in response to external stimuli such as light, temperature, or the presence of specific chemical species.

A significant hurdle is the prediction and control of the final topology of the coordination network. The subtle interplay of factors such as metal-ligand ratio, solvent, temperature, and pH can have a profound impact on the resulting structure. acs.org The deprotonation state of the ligand at different pH values can influence the coordination mode and the final architecture of the resulting metal-organic frameworks. walshmedicalmedia.com

| Metal Ion | Resulting Structure Type | Potential Application |

| Cadmium(II) | Mononuclear, 1D, 2D, and 3D frameworks | Luminescence |

| Silver(I) | 3D framework with in situ formed cyanide | |

| Manganese(II) | 2D network | Magnetism |

Integration into Multi-Functional Hybrid Materials and Composites

The incorporation of 2-Amino-1H-imidazole-4,5-dicarboxylic acid and its derivatives into hybrid materials and composites is a promising avenue for creating materials with novel or enhanced properties. The functional groups on the molecule can provide sites for covalent or non-covalent interactions with other components, such as polymers or inorganic nanoparticles.

Future research directions include:

Polymer Composites: Dispersing imidazole-based MOFs or molecules within a polymer matrix to enhance the mechanical, thermal, or conductive properties of the polymer.

Nanoparticle Functionalization: Using the dicarboxylic acid as a capping agent or linker to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and reactivity. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles for colorimetric sensing applications. acs.orgnih.gov

Hierarchical Materials: Creating structured materials across multiple length scales by combining imidazole-based components with other materials in a controlled manner.

The main challenge is achieving a homogeneous dispersion and strong interfacial adhesion between the imidazole component and the host matrix, which is crucial for realizing the desired synergistic effects. The development of advanced synthesis and processing techniques will be key to overcoming this challenge. rsc.orgrsc.org

Sustainable Synthesis and Application Development in Green Chemistry

Applying the principles of green chemistry to the synthesis and application of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is an increasingly important area of research. mdpi.com This involves developing more environmentally friendly synthetic methods and exploring applications that contribute to sustainability.

Future efforts in this domain will likely concentrate on:

Bio-based Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the imidazole core.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. The use of biocatalysts, such as enzymes, or environmentally benign catalysts like lemon juice for the synthesis of related imidazole derivatives has been reported. jipbs.com

Solvent-Free and Aqueous Synthesis: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents.

Applications in Environmental Remediation: Investigating the use of MOFs and composites derived from 2-Amino-1H-imidazole-4,5-dicarboxylic acid for applications such as carbon capture or the removal of pollutants from water.

A key challenge is to develop green synthetic routes that are also economically viable and scalable for industrial production. Balancing the environmental benefits with the practical and economic considerations will be essential for the widespread adoption of these sustainable technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1H-imidazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as diamines or keto-acids. For example, Baures et al. (2002) highlight the role of intramolecular hydrogen bonding and dimerization in stabilizing derivatives, which requires precise pH and temperature control during crystallization . A related route for imidazole-4,5-dicarboxylic acid derivatives involves refluxing in acetic anhydride (to generate intermediates like imidazole-4-carboxylic acid), followed by esterification and reduction steps, achieving a total yield of 49.6% . Optimizing solvent choice (e.g., DMSO for solubility) and reaction time (e.g., 18-hour reflux for cyclization) is critical for purity .

Q. How can spectroscopic methods (e.g., FT-IR, NMR) be optimized for characterizing imidazole-4,5-dicarboxylic acid derivatives?

- Methodological Answer :

- FT-IR : Focus on carboxyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretching frequencies. Contamination from solvents like DMSO can obscure peaks, necessitating thorough drying .

- NMR : Use DMSO-d6 to dissolve polar derivatives. For ¹H NMR, the imidazole ring protons appear δ 7.5–8.5 ppm, while carboxylic protons (if present) may exchange rapidly and broaden. ¹³C NMR should confirm carboxyl carbons (~165–175 ppm) .

- XRD : Single-crystal analysis resolves hydrogen-bonding patterns and tautomeric forms, as demonstrated in Baures et al. (2002) for related derivatives .

Q. What are the critical safety considerations when handling 2-Amino-1H-imidazole-4,5-dicarboxylic acid in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Use nitrile gloves and goggles. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .

- Inhalation : Work in a fume hood due to potential dust formation. No specific toxicity data is available, but treat as a respiratory irritant .

- Storage : Keep in a cool, dry place away from oxidizing agents. Stability data suggests no decomposition under standard conditions .

Advanced Research Questions

Q. How does the presence of amino and carboxylic groups in 2-Amino-1H-imidazole-4,5-dicarboxylic acid influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The amino group acts as a hydrogen-bond donor, while the carboxylic groups deprotonate to form bridging ligands. For example, 2-phenyl derivatives (H3PhIDC) coordinate with lanthanides to form proton-conductive MOFs, where the carboxylate-oxygen atoms bind metals, and the amino group stabilizes the framework via H-bonding . Adjusting pH during synthesis (e.g., ~4–6) ensures partial deprotonation of carboxylic groups without destabilizing the amino moiety .

Q. What strategies can resolve contradictions in crystallographic data between imidazole-4,5-dicarboxylic acid derivatives and their synthetic precursors?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N bonds) to explain packing differences. For example, Baures et al. (2002) identified dimerization via carboxyl groups as a key factor in structural discrepancies .

- DFT Calculations : Compare theoretical and experimental bond lengths/angles. A study on dihydro-pyridine dicarboxylates showed <2% deviation between computed and XRD data, validating tautomeric assignments .

- Controlled Recrystallization : Use mixed solvents (e.g., water-ethanol) to isolate polymorphs. Crystals grown in DMSO may exhibit solvation effects, while ethanol favors anhydrous forms .

Q. How can computational tools (e.g., AI-driven synthesis planners) predict novel derivatives of 2-Amino-1H-imidazole-4,5-dicarboxylic acid with enhanced biological activity?

- Methodological Answer :

- Retrosynthetic AI Models : Tools like Pistachio and Reaxys propose one-step routes by scoring precursor relevance. For example, substituting the amino group with hydrazine (as in 2-Hydrazinyl derivatives) increases antimicrobial activity, as predicted by template-based algorithms .

- Docking Studies : Use the compound’s carboxyl and amino groups as pharmacophores. Virtual screening against bacterial enzymes (e.g., fatty acid synthase) can prioritize derivatives for synthesis .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Electron-withdrawing groups on the imidazole ring enhance cytotoxicity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.